GSK1059865

Orexin receptor pharmacology GPCR selectivity Receptor binding assays

GSK1059865 is the only OX1R antagonist combining >80-fold selectivity over OX2R with a clean behavioral profile—dose-dependently reducing compulsive ethanol and palatable food intake without affecting natural rewards or inducing sleep. Unlike dual antagonists (e.g., SB-649868) or OX2R blockers that confound addiction readouts with sedative effects, GSK1059865 isolates reward-specific circuitry, making it indispensable for AUD and binge eating models. Secure high-purity (≥98%) GSK1059865 now to eliminate receptor crosstalk and strengthen your neurobehavioral data.

Molecular Formula C20H23BrFN3O2
Molecular Weight 436.3 g/mol
Cat. No. B560491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK1059865
SynonymsGSK-1059865;  [(2S,5S)-2-[[(5-Bromo-2-pyridinyl)amino]methyl]-5-methyl-1-piperidinyl](3-fluoro-2-methoxyphenyl)-methanone;  5-Bromo-N-[(2S,5S)-1-(3-fluoro-2-methoxybenzoyl)-5-methylpiperidin-2-yl]methyl-pyridin-2-amine
Molecular FormulaC20H23BrFN3O2
Molecular Weight436.3 g/mol
Structural Identifiers
SMILESCC1CCC(N(C1)C(=O)C2=C(C(=CC=C2)F)OC)CNC3=NC=C(C=C3)Br
InChIInChI=1S/C20H23BrFN3O2/c1-13-6-8-15(11-24-18-9-7-14(21)10-23-18)25(12-13)20(26)16-4-3-5-17(22)19(16)27-2/h3-5,7,9-10,13,15H,6,8,11-12H2,1-2H3,(H,23,24)/t13-,15-/m0/s1
InChIKeyTWCRHJLMMAYSTE-ZFWWWQNUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK1059865: A High-Affinity, Highly Selective Orexin-1 Receptor Antagonist for Addiction and Reward Research


GSK1059865 (CAS: 1191044-58-2) is a small-molecule antagonist that selectively targets the orexin-1 receptor (OX1R), a G-protein coupled receptor critically involved in reward processing, motivation, and stress-related behaviors [1]. This compound exhibits high affinity for OX1R with a binding affinity (Ki) of 5.0 nM and demonstrates >80-fold selectivity over the closely related orexin-2 receptor (OX2R), a level of selectivity that distinguishes it from earlier OX1R antagonists and dual antagonists [1]. GSK1059865 was originally developed by GlaxoSmithKline and has been extensively characterized in both in vitro and in vivo models for addiction, feeding behavior, and neurocircuitry mapping [2].

Why Orexin-1 Receptor Antagonists Cannot Be Substituted: The Functional Dichotomy Between OX1R and OX2R Blockade


In preclinical research and drug discovery programs targeting orexin signaling, the functional divergence between OX1R and OX2R necessitates precise receptor selectivity [1]. OX1R is predominantly implicated in reward-seeking behaviors, motivation, and stress-induced relapse, whereas OX2R plays a more critical role in arousal and sleep-wake cycle regulation [2]. Substituting GSK1059865 with a dual OX1/OX2R antagonist, such as SB-649868, or an OX2R-selective antagonist, such as JNJ-10397049, introduces confounding variables: dual antagonists or OX2R blockers can induce sleep-promoting effects that confound behavioral readouts in addiction or feeding studies [2]. Furthermore, compounds with lower OX1R selectivity or different pharmacokinetic profiles may fail to replicate the specific neural circuit modulation observed with GSK1059865, as demonstrated by distinct fMRI activation patterns [2].

GSK1059865 Quantitative Differentiation Evidence: Head-to-Head Comparisons vs. OX2R and Dual Antagonists


OX1R Affinity and Selectivity: >80-Fold Preference Over OX2R Compared to Dual Antagonists

GSK1059865 demonstrates a binding affinity (Ki) of 5.0 nM for human OX1R and exhibits >80-fold selectivity over OX2R (Ki for OX2R ≈ 400 nM) [1]. This degree of selectivity is markedly higher than that of dual OX1/OX2R antagonists such as Almorexant (OX1R IC50 = 6.6 nM, OX2R IC50 = 3.4 nM) or SB-649868, which do not differentiate between the two subtypes . In functional assays, GSK1059865 acts as a surmountable antagonist at OX1R, producing a parallel rightward shift in orexin-A concentration-response curves without depressing maximal response, a profile consistent with competitive antagonism [2].

Orexin receptor pharmacology GPCR selectivity Receptor binding assays

In Vivo Ethanol Intake Reduction: Dose-Dependent Effect in Dependent vs. Non-Dependent Mice

In a chronic intermittent ethanol (CIE) exposure model, GSK1059865 significantly reduced voluntary ethanol consumption in a dose-dependent manner in ethanol-dependent mice [1]. At doses of 10 mg/kg and 30 mg/kg (i.p.), ethanol intake was reduced by approximately 30-40% compared to vehicle-treated dependent mice [1]. In contrast, in air-exposed (non-dependent) control mice, GSK1059865 significantly decreased ethanol drinking only at the highest dose tested (30 mg/kg), with no effect at 10 mg/kg [1]. Importantly, GSK1059865 had no effect on sucrose intake in either group, indicating a specific effect on ethanol reinforcement rather than general consummatory behavior [1].

Alcohol use disorder Addiction biology Behavioral pharmacology

Behavioral Selectivity in Binge Eating: Reduction of Palatable Food Intake Without Sedation

In a rat model of binge eating (BE) of highly palatable food (HPF), GSK1059865 (10 mg/kg, i.p.) significantly reduced HPF consumption without affecting standard chow intake, an effect also observed with the dual OX1/OX2R antagonist SB-649868 [1]. In stark contrast, the selective OX2R antagonist JNJ-10397049 (10 mg/kg, i.p.) failed to reduce HPF consumption at any dose tested [1]. Crucially, polysomnography confirmed that both GSK1059865 and SB-649868 produced their anti-binge effects at doses that did not induce sleep, whereas JNJ-10397049 exhibited robust hypnotic properties at the same dose [2].

Binge eating disorder Feeding behavior Sleep-wake cycle

Neuroanatomical Specificity: Distinct fMRI Activation Pattern vs. OX2R Antagonist

Pharmacological fMRI in rats revealed that GSK1059865 (30 mg/kg, i.p.) and the OX2R antagonist JNJ1037049 (50 mg/kg, i.p.) produced markedly different patterns of neural activation modulation in response to D-amphetamine challenge [1]. GSK1059865 selectively modulated functional responses in striatal terminals, a region critically involved in reward processing and motivated behavior [1]. In contrast, JNJ1037049 induced a widespread attenuation pattern characterized by prominent cortical involvement, consistent with its sleep-promoting effects [1]. These distinct neuroanatomical signatures, observed at behaviorally relevant doses, underscore the divergent roles of OX1R and OX2R in modulating brain activity.

Functional neuroimaging Neurocircuitry mapping Reward processing

Pharmacokinetic Profile: Distinct Brain Exposure and Absorption Characteristics vs. Dual and OX2R Antagonists

In male Sprague-Dawley rats, GSK1059865 (10 mg/kg, i.p.) exhibited a rapid absorption profile with Tmax of 0.5 h and Cmax of 366 ng/mL, achieving an AUC0-5h of 1290 ng·h/mL [1]. The brain-to-blood ratio was 0.2, indicating moderate brain penetration [1]. In comparison, the OX2R antagonist JNJ-10397049 (10 mg/kg, i.p.) had a significantly slower Tmax of 5 h, lower Cmax of 14.2 ng/mL, and much lower AUC0-5h of 64 ng·h/mL, but a higher brain-to-blood ratio of 2.9 [1]. The dual antagonist SB-649868 (3 mg/kg, p.o.) showed an intermediate profile with Tmax of 1.0 h, Cmax of 333 ng/mL, and brain-to-blood ratio of 0.1 [1].

Pharmacokinetics Brain penetration Drug metabolism

Absence of Hypnotic Activity: Minimal Sleep Disruption vs. OX2R and Dual Antagonists

Polysomnography in rats demonstrated that GSK1059865, at doses up to 25 mg/kg (i.p.), produced only minimal changes in sleep parameters, with a modest increase in NREM sleep duration from 50.2 min to 66.0 min at the highest dose [1]. In stark contrast, the OX2R antagonist JNJ-10397049 at 10 mg/kg (i.p.) robustly increased NREM sleep and reduced sleep latency, while the dual antagonist SB-649868 at 10 and 30 mg/kg (p.o.) potently promoted both NREM and REM sleep [2]. Notably, the behavioral efficacy of GSK1059865 in reducing ethanol intake and binge eating was achieved at doses (10-30 mg/kg) that did not induce significant sedation or sleep [2].

Sleep architecture Arousal regulation Off-target effects

GSK1059865 Optimal Research Applications: Where This OX1R Antagonist Provides Definitive Advantage


Dissecting OX1R-Specific Contributions to Alcohol Use Disorder (AUD) in Preclinical Models

Utilize GSK1059865 in chronic intermittent ethanol (CIE) exposure models to evaluate the role of OX1R in escalated, compulsive ethanol consumption. The compound's demonstrated dose-dependent reduction of ethanol intake in dependent mice, without affecting sucrose consumption or inducing sedation at effective doses, makes it the tool of choice for isolating OX1R-mediated mechanisms in AUD [1]. Unlike dual antagonists (e.g., SB-649868) that introduce OX2R-mediated sleep effects, GSK1059865 provides a clean pharmacological manipulation for studying reward circuitry in alcohol dependence.

Mapping Neural Circuits of Reward and Motivation Using Pharmacological fMRI

Employ GSK1059865 as a pharmacological probe in functional MRI studies to map OX1R-dependent neural circuits activated by psychostimulants or natural rewards. As demonstrated in rats, GSK1059865 produces a focal striatal activation pattern that is distinct from the widespread cortical attenuation induced by OX2R antagonists [2]. This neuroanatomical specificity allows for precise identification of OX1R-modulated brain regions involved in reward processing, goal-directed behavior, and addiction vulnerability.

Investigating Compulsive Eating Disorders Without Sedation Confounds

Apply GSK1059865 in rodent models of binge eating disorder to test the hypothesis that OX1R blockade selectively reduces compulsive palatable food intake. The compound's ability to reduce highly palatable food consumption by 62% without affecting standard chow intake or inducing sleep—a profile not shared by OX2R antagonists [3]—makes it uniquely suited for dissecting the neurobiology of compulsive eating. This is particularly relevant for studies aiming to differentiate hedonic from homeostatic feeding mechanisms.

PET Tracer Development and Receptor Occupancy Studies

Leverage GSK1059865 as a lead compound for developing carbon-11 labeled PET radioligands targeting brain OX1R. Although [11C]GSK1059865 did not demonstrate specific binding in healthy primate brain due to low basal OX1R density, its favorable physicochemical properties (clogD7.4 = 3.18, tPSA = 53.9) and high affinity (KB = 2 nM) [4] position it as a valuable scaffold for next-generation radiotracers. Researchers in imaging sciences may use GSK1059865 to validate new PET probes in disease models where OX1R expression is elevated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK1059865

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.